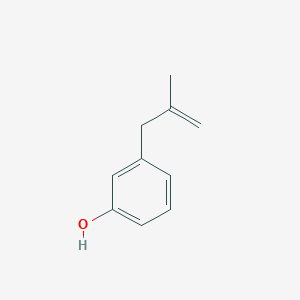
3-(3-Hydroxyphenyl)-2-methyl-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxyphenyl)-2-methyl-1-propene is an organic compound characterized by a hydroxyphenyl group attached to a propene chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxyphenyl)-2-methyl-1-propene typically involves the reaction of 3-hydroxybenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sodium hydroxide are commonly used to facilitate the reaction.
化学反应分析
Types of Reactions: 3-(3-Hydroxyphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Formation of 3-(3-hydroxyphenyl)-2-methyl-1-propanone.
Reduction: Formation of 3-(3-hydroxyphenyl)-2-methylpropane.
Substitution: Formation of various halogenated or nitrated derivatives.
科学研究应用
3-(3-Hydroxyphenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 3-(3-Hydroxyphenyl)-2-methyl-1-propene involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
相似化合物的比较
- 3-(2-Hydroxyphenyl)-2-methyl-1-propene
- 3-(4-Hydroxyphenyl)-2-methyl-1-propene
- 3-(3-Hydroxyphenyl)-2-methyl-1-butene
Uniqueness: 3-(3-Hydroxyphenyl)-2-methyl-1-propene is unique due to the position of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers.
属性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
3-(2-methylprop-2-enyl)phenol |
InChI |
InChI=1S/C10H12O/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7,11H,1,6H2,2H3 |
InChI 键 |
QOWWLFGRKPNQEC-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CC1=CC(=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















